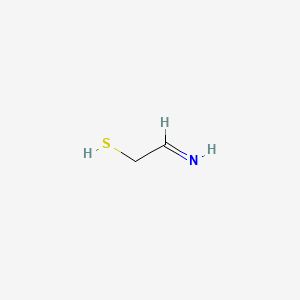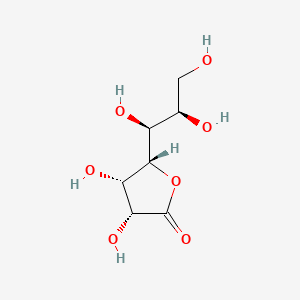
D-Glycero-L-manno-heptono-gamma-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .
Análisis De Reacciones Químicas
Types of Reactions
D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Heptonic acids.
Reduction: Heptanol derivatives.
Substitution: Ester and ether derivatives.
Aplicaciones Científicas De Investigación
D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
D-Glycero-D-manno-heptose: A similar compound with a different stereochemistry.
L-Glycero-D-manno-heptose: Another stereoisomer with distinct properties.
Heptonic acids: Oxidized derivatives of heptono-gamma-lactones.
Uniqueness
D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .
Propiedades
Número CAS |
22404-04-2 |
|---|---|
Fórmula molecular |
C7H12O7 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
Clave InChI |
VIVCRCODGMFTFY-PHYPRBDBSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
SMILES canónico |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)



![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
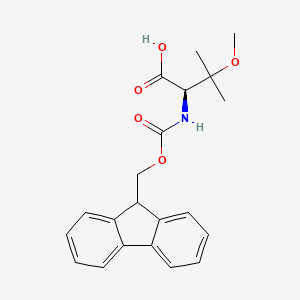
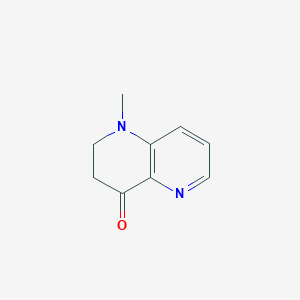
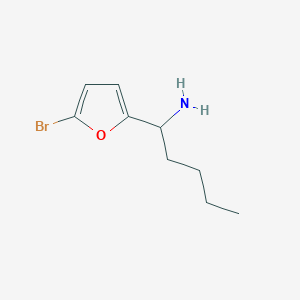
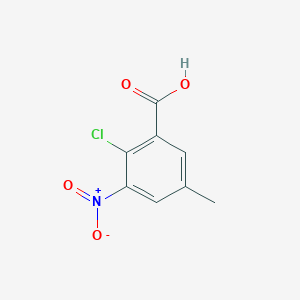

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
